3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
3-(3,4-DIETHOXYPHENETHYL)-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolopyrimidine core, and ethoxyphenethyl and dimethyl substituents. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-diethoxyphenethylamine with a pyridine derivative, followed by cyclization and subsequent functional group modifications. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrrolopyrimidine core.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity and potential biological activity
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and signaling pathways .
Comparison with Similar Compounds
Similar compounds in the pyrrolopyrimidine family include:
Pyrano[2,3-d]pyrimidine derivatives: Known for their PARP-1 inhibitory activity and potential anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their CDK2 inhibitory activity and cytotoxic effects against cancer cell lines.
Pyrido[2,3-d]pyrimidine derivatives: Exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The uniqueness of 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H29N5O2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C25H29N5O2/c1-5-31-21-10-9-19(14-22(21)32-6-2)11-13-29-16-28-25-23(24(29)26)17(3)18(4)30(25)20-8-7-12-27-15-20/h7-10,12,14-16,26H,5-6,11,13H2,1-4H3 |
InChI Key |
BWSMYHYBUHOKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C=NC3=C(C2=N)C(=C(N3C4=CN=CC=C4)C)C)OCC |
Origin of Product |
United States |
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